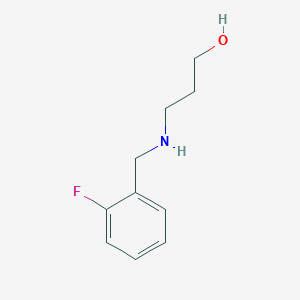

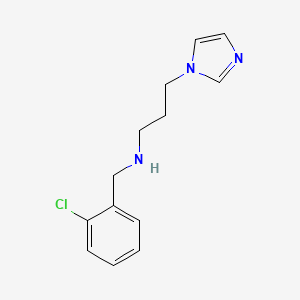

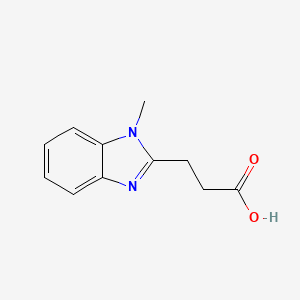

(2-Chloro-benzyl)-(3-imidazol-1-yl-propyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

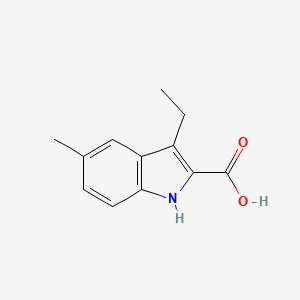

The compound “(2-Chloro-benzyl)-(3-imidazol-1-yl-propyl)-amine” is a complex organic molecule that contains a 2-chlorobenzyl group and an imidazole group .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the 2-chlorobenzyl and imidazole groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. For instance, benzyl chlorides can react with amines to form benzyl amines .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, 2-chlorobenzyl chloride is a liquid at room temperature with a boiling point of 179 °C .Applications De Recherche Scientifique

Synthesis and Molecular Properties

Researchers have developed efficient synthetic routes and methodologies for compounds involving imidazole and benzyl groups, highlighting their relevance in creating functionalized molecules with potential biological activities. For instance, a study on the synthesis of benzimidazoles bearing an oxadiazole nucleus reports the development of compounds with anticancer properties, showcasing the versatility of these chemical frameworks in medicinal chemistry (Rashid et al., 2012). Similarly, another research effort describes the synthesis of benzimidazole–thiazole derivatives as anticancer agents, further emphasizing the importance of these scaffolds in the design of new therapeutic agents (Nofal et al., 2014).

Catalytic Synthesis Approaches

The palladium-catalyzed carbonylative synthesis of functionalized benzimidazopyrimidinones represents a novel approach to accessing highly functionalized and complex molecular architectures starting from simple imidazole and benzyl precursors (Mancuso et al., 2017). This methodology underscores the strategic use of catalysis in constructing biologically relevant heterocycles, highlighting the broad applicability of such compounds in drug discovery and development.

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant activities of imidazolyl Schiff bases, triazoles, and azetidinones have been evaluated, showing significant potential in the development of new therapeutic agents (Rekha et al., 2019). Such studies illustrate the ongoing interest in imidazole derivatives for their promising biological activities and potential applications in addressing various health conditions.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(2-chlorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3/c14-13-5-2-1-4-12(13)10-15-6-3-8-17-9-7-16-11-17/h1-2,4-5,7,9,11,15H,3,6,8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXOSTHHNSNAHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCCN2C=CN=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

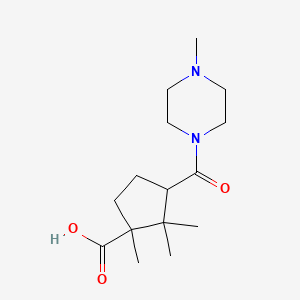

![3-tert-Butyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306335.png)

![3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid](/img/structure/B1306343.png)